molecular formula C6H7NO2S B3347661 1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide CAS No. 141446-87-9

1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide

Cat. No. B3347661
CAS RN: 141446-87-9
M. Wt: 157.19 g/mol
InChI Key: BNYMOAPNNJCDKA-UHFFFAOYSA-N
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Description

“1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide” is a chemical compound that has been used in the synthesis of conjugated D–π–A copolymers . These copolymers are based on a (5-hexyltridecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (ttTPD) acceptor unit and have been developed to improve photovoltaic polymers .


Synthesis Analysis

The synthesis of these copolymers involves the Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) . This process results in a promising PT-ttTPD polymer showing well-ordered inter-chain orientation in the BHJ active layer .


Molecular Structure Analysis

The molecular structure of “1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide” is complex and involves a series of conjugated D–π–A copolymers . The structure is based on a ttTPD acceptor unit and an ε-branched alkyl side chain on the TPD unit coupled with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide” are complex and involve several steps. The Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) is a key step in the process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide” are influenced by its molecular structure. The compound has been used to develop better photovoltaic polymers based on the TPD moiety . The ε-branched alkyl side chain on the TPD unit was coupled with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules .

properties

IUPAC Name

4,6-dihydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-10(9)3-5-1-2-7-6(5)4-10/h1-2,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYMOAPNNJCDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454176
Record name 1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide

CAS RN

141446-87-9
Record name 1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide
Reactant of Route 2
Reactant of Route 2
1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide
Reactant of Route 3
1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide
Reactant of Route 4
1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide
Reactant of Route 5
1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide
Reactant of Route 6
1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide

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